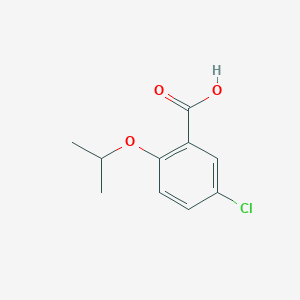

5-Chloro-2-(propan-2-yloxy)benzoic acid

Beschreibung

5-Chloro-2-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is also known by its IUPAC name, 5-chloro-2-isopropoxybenzoic acid . This compound is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

5-chloro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSZQGDPHHWWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(propan-2-yloxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

Substitution: Various substituted benzoic acids.

Esterification: Isopropyl esters of this compound.

Reduction: 5-chloro-2-(propan-2-yloxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it valuable for developing new compounds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Sodium hydroxide | Substituted benzene derivatives |

Biology

Research indicates that 5-Chloro-2-(propan-2-yloxy)benzoic acid may exhibit biological activity by interacting with biomolecules. Studies have focused on its potential antioxidant properties and its role in scavenging free radicals, which is crucial for developing therapeutic agents.

Medicine

The compound is investigated for its therapeutic properties, particularly in drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and potentially leading to novel treatments for various diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique chemical structure allows it to serve as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Case Study 1: Antioxidant Activity

A study examined the antioxidant activity of derivatives of this compound using DPPH radical scavenging assays. Compounds derived from this acid demonstrated significant radical scavenging ability, indicating potential applications in food preservation and health supplements.

Case Study 2: Drug Development

Research published in peer-reviewed journals highlights the compound's potential as a lead compound in developing anti-inflammatory drugs. The binding affinity to specific receptors was assessed through molecular docking studies, showing promising results for further development.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-(propan-2-yloxy)benzoic acid

- 5-Fluoro-2-(propan-2-yloxy)benzoic acid

- 5-Iodo-2-(propan-2-yloxy)benzoic acid

Uniqueness

5-Chloro-2-(propan-2-yloxy)benzoic acid is unique due to its specific chlorine substitution, which imparts distinct chemical properties such as reactivity and stability. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative often exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .

Biologische Aktivität

5-Chloro-2-(propan-2-yloxy)benzoic acid is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound (C17H16ClNO4) is characterized by the presence of a chlorine atom and a propan-2-yloxy group, which contribute to its unique biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory processes, potentially modulating pathways such as cyclooxygenase (COX) activity.

- Receptor Modulation : It may interact with receptors involved in pain perception and inflammation, leading to analgesic effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in human cell lines. For instance, a study showed that the compound inhibited the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 10 µM .

Analgesic Effects

The compound has also been investigated for its analgesic properties. In animal models, it demonstrated a reduction in pain responses comparable to standard analgesics. In one study, the administration of this compound resulted in a significant decrease in pain behavior during formalin and hot plate tests .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. For example, it showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Studies

-

Case Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory activity of this compound.

- Methodology : Human foreskin fibroblasts were treated with varying concentrations of the compound.

- Results : The treatment led to a dose-dependent reduction in inflammatory markers with no observed cytotoxicity at concentrations up to 20 µM .

- Case Study on Analgesic Activity :

Data Table: Biological Activities Summary

Q & A

Basic Research Question

- ¹H NMR : Use deuterated solvents (e.g., DMSO-d₆) and assign signals via coupling patterns (e.g., isopropyl CH splits into a septet at δ ~4.6 ppm) .

- NOESY/ROESY : Detect through-space interactions to confirm intramolecular H-bonds or steric constraints .

- DFT Calculations : Compare experimental chemical shifts with Gaussian -derived predictions to validate assignments .

How can researchers analyze conflicting data between spectroscopic and crystallographic results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.